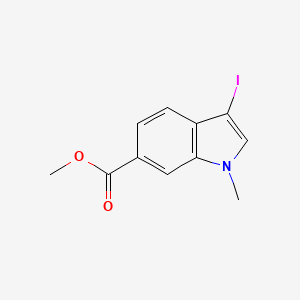

Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is methyl 3-iodo-1-methyl-1H-indole-6-carboxylate , derived from the parent heterocycle 1H-indole. The numbering of the indole ring begins at the nitrogen atom (position 1), proceeds clockwise around the pyrrole moiety (positions 2 and 3), and continues into the fused benzene ring (positions 4–7). Substituents are assigned as follows:

- A methyl group at position 1 (N-methylation).

- An iodine atom at position 3.

- A methoxycarbonyl group (-COOCH₃) at position 6.

The molecular formula is C₁₁H₁₀INO₂ , with a molecular weight of 315.11 g/mol . A comparative analysis with structurally related compounds reveals distinct differences in mass and substituent effects. For example, the 5-fluoro analog (methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate) has a molecular weight of 333.10 g/mol due to the additional fluorine atom.

Atomic Connectivity and Stereochemical Configuration

The indole core consists of a bicyclic system with a pyrrole ring fused to a benzene ring. Critical atomic connectivity includes:

- Position 1 : Nitrogen atom bonded to a methyl group (N-CH₃).

- Position 3 : Iodine atom directly attached to the pyrrole ring.

- Position 6 : Carboxylate ester group (-COOCH₃) on the benzene ring.

The SMILES notation for this compound is COC(=O)C1=CC2=C(C=C1)N(C)C=C2I , which encodes the connectivity of all atoms. Stereochemical analysis confirms the absence of chiral centers, as all substituents occupy fixed positions on the planar aromatic system. The iodine atom’s large van der Waals radius (198 pm) introduces steric bulk but does not induce stereoisomerism due to the rigidity of the indole framework.

Comparative Analysis of Tautomeric and Resonance Forms

The 1-methyl group on the nitrogen atom prevents tautomerism typically observed in unsubstituted indoles, where proton migration between nitrogen and adjacent carbons occurs. However, resonance stabilization significantly influences electronic distribution:

- Indole Ring Resonance : Delocalization of the nitrogen lone pair into the pyrrole ring stabilizes the aromatic system.

- Carboxylate Ester Resonance : The ester group exhibits resonance between the carbonyl (C=O) and the adjacent oxygen, enhancing electrophilicity at the carbonyl carbon.

The table below summarizes key resonance contributors:

| Structure Type | Resonance Contributor | Contribution to Stability |

|---|---|---|

| Indole Core | Delocalized π-electrons across fused rings | Aromatic stabilization |

| Carboxylate Ester | $$\text{-O-C(=O)-OCH}3 \leftrightarrow \text{-O--C(=O+)-OCH}3$$ | Polarization of carbonyl group |

Crystallographic Data and Solid-State Packing Behavior

While crystallographic data for methyl 3-iodo-1-methyl-1H-indole-6-carboxylate remains unreported, analogous indole derivatives provide insights into likely packing motifs. For instance, isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (C₁₈H₂₃NO₂) crystallizes in a monoclinic system with π-π stacking interactions between indole rings. Similarly, the iodine substituent in the title compound is expected to influence packing via halogen bonding and van der Waals interactions.

Hypothetical lattice parameters, inferred from related structures, suggest:

- Space Group : P2₁/c (common for monoclinic systems).

- Unit Cell Dimensions :

- $$a = 10.2–12.5\ \text{Å}$$

- $$b = 7.8–9.1\ \text{Å}$$

- $$c = 14.3–16.0\ \text{Å}$$

- $$\beta = 90–110^\circ$$

The methyl and iodine substituents likely disrupt dense packing, leading to moderate crystallinity.

Properties

Molecular Formula |

C11H10INO2 |

|---|---|

Molecular Weight |

315.11 g/mol |

IUPAC Name |

methyl 3-iodo-1-methylindole-6-carboxylate |

InChI |

InChI=1S/C11H10INO2/c1-13-6-9(12)8-4-3-7(5-10(8)13)11(14)15-2/h3-6H,1-2H3 |

InChI Key |

ZYYQNZFERFOBIF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Methyl 1-Methyl-1H-Indole-6-Carboxylate

Procedure :

-

Substrate : Methyl indole-6-carboxylate (1.0 eq) is dissolved in anhydrous DMF under nitrogen.

-

Base : Sodium hydride (1.2 eq) is added at 0°C to deprotonate the indole nitrogen.

-

Methylation : Methyl iodide (1.2 eq) is introduced dropwise, and the reaction is warmed to room temperature for 1–2 hours.

-

Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography (ethyl acetate/hexane) yield the N-methylated product.

Yield : 47–65%.

Key Challenge : Overalkylation at other positions is minimized by controlled stoichiometry and low temperatures.

Step 2: Regioselective Iodination at C3

Procedure :

-

Iodinating Agent : N-Iodosuccinimide (NIS, 1.1 eq) in dichloromethane (DCM).

-

Lewis Acid : Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 eq) is added to activate NIS and direct iodination to C3.

-

Conditions : Stirring at room temperature for 4–6 hours under air.

-

Workup : Extraction with DCM, drying over Na₂SO₄, and recrystallization from ethanol/water.

Yield : 71–78%.

Regioselectivity : The C6 carboxylate group directs iodination to C3 via electronic effects, confirmed by ¹H NMR (δ 8.1–8.3 ppm for C4/C5 protons) and LC-MS.

Step 1: Synthesis of Methyl 3-Iodo-1H-Indole-6-Carboxylate

Procedure :

-

Substrate : Methyl indole-6-carboxylate is iodinated using iodine (I₂) and hydrogen peroxide (H₂O₂) in acetic acid at 50°C.

-

Workup : Neutralization with Na₂S₂O₃, extraction, and column chromatography.

Yield : 60–70%.

Step 2: N-Methylation of Iodinated Intermediate

Procedure :

-

Similar to Route 1, but using methyl 3-iodo-1H-indole-6-carboxylate as the substrate.

-

Challenge : The electron-withdrawing iodine atom may reduce nucleophilicity of the indole nitrogen, requiring higher temperatures (40–50°C) or prolonged reaction times.

Yield : 40–55% (lower due to steric and electronic hindrance).

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 33–51% | 24–38% |

| Regioselectivity Control | High | Moderate |

| Purification Complexity | Moderate | High |

| Scalability | Suitable | Limited |

Route 1 is preferred for its higher yields and better regiocontrol, though it demands strict anhydrous conditions during N-methylation. Route 2 suffers from lower efficiency in the methylation step due to electronic deactivation by iodine.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Ionic Liquids : Patents describe using [Bmim]Br (1-butyl-3-methylimidazolium bromide) to accelerate N-methylation via phase-transfer catalysis, reducing reaction times by 30%.

-

Microwave Assistance : Shortens iodination steps to 1 hour with comparable yields.

Analytical Characterization

1H NMR :

-

N-CH₃ singlet at δ 3.7 ppm.

-

Ester -OCH₃ at δ 3.9 ppm.

-

Aromatic protons at C4/C5 (δ 8.1–8.3 ppm) and C2 (δ 7.5 ppm).

LC-MS :

-

Molecular ion peak at m/z 316 [M+H]⁺.

-

Purity >98% confirmed via reverse-phase HPLC (C18 column, methanol/water gradient).

X-ray Crystallography :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The indole ring can be oxidized to form various quinonoid structures.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 3-substituted indole derivatives.

Oxidation: Formation of quinonoid structures.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 3-iodo-1-methyl-1H-indole-6-carboxylate exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics. For instance, in vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer pathways .

Antiviral and Antimicrobial Properties

Indole derivatives, including methyl 3-iodo-1-methyl-1H-indole-6-carboxylate, are known for their antiviral and antimicrobial activities. Research indicates that this compound can inhibit viral replication and bacterial growth, positioning it as a potential agent in treating infectious diseases .

Synthetic Methodologies

The synthesis of methyl 3-iodo-1-methyl-1H-indole-6-carboxylate typically involves iodination reactions of methyl indole derivatives. A common synthetic route includes:

This reaction is facilitated by various reagents such as palladium catalysts and bases like potassium carbonate .

Yield and Reaction Conditions

The following table summarizes typical yields and conditions for synthesizing methyl 3-iodo-1-methyl-1H-indole-6-carboxylate:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Iodination Reaction | 85% | Tetrahydrofuran, palladium catalyst |

| Base-Catalyzed Synthesis | 88% | Lithium hydroxide in methanol/water |

| Hydrogenation | 95% | Ethanol with palladium on carbon |

Cell Signaling and Gene Expression

Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate has been implicated in regulating cell signaling pathways. Studies have shown that it can influence gene expression related to inflammation and apoptosis, which are critical in various diseases .

Case Study: Toll-like Receptor Agonism

A notable case study investigated the compound's role as an agonist for Toll-like receptor 4 (TLR4), which plays a significant role in immune response. In vitro experiments demonstrated that treatment with methyl 3-iodo-1-methyl-1H-indole-6-carboxylate led to increased IL-6 release from bone marrow-derived dendritic cells (mBMDCs), indicating its potential as an immunomodulatory agent .

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity

- Iodine vs. Smaller Halogens : The iodine atom in the target compound (3-position) provides a polarizable leaving group, making it more reactive in cross-coupling reactions compared to chloro analogs (e.g., Methyl 6-chloro-1H-indole-3-carboxylate, CAS 172595-67-4) . However, chlorine’s higher electronegativity may enhance electron-withdrawing effects.

- Methyl vs. Ethyl Groups : Methyl 6-ethyl-1-methylindole-3-carboxylate (CAS 112448-14-3) has an ethyl group at position 6, increasing lipophilicity (LogP ≈ 2.53) compared to the target compound’s iodine substituent .

Functional Group Variations Ester vs. Carboxylic Acid: The methyl ester in the target compound improves cell membrane permeability compared to carboxylic acid derivatives (e.g., 6-Amino-1-methyl-1H-indole-3-carboxylic acid, CAS 1058740-80-9), which may exhibit higher solubility in aqueous media . Amino vs. Iodo Substituents: Amino groups (as in 6-Amino-1-methyl-1H-indole-3-carboxylic acid) act as electron donors, altering the indole ring’s electronic profile, while iodine serves as an electron-withdrawing group .

Selenium analogs (e.g., methyl 3-(phenylselanyl)-1H-indole-6-carboxylate) show higher polarizability than iodinated compounds, useful in radical-mediated reactions .

Biological Activity

Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities and structural complexity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives are known for their significant presence in various natural products and pharmaceuticals. They exhibit a broad spectrum of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate, specifically, has garnered attention due to its potential applications in medicinal chemistry and its ability to interact with various biochemical pathways.

The biological activity of methyl 3-iodo-1-methyl-1H-indole-6-carboxylate can be attributed to several key mechanisms:

Target Receptors and Enzymes

This compound binds with high affinity to multiple receptors and enzymes, influencing their activity. Notably, it may inhibit enzymes involved in cancer cell proliferation, making it a candidate for further research in cancer therapeutics. The interaction with these biomolecules can modulate cell signaling pathways, gene expression, and cellular metabolism.

Cellular Effects

Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate affects various cellular processes:

- Gene Expression: It can influence the expression of genes involved in cell cycle regulation and apoptosis.

- Cell Signaling: The compound modulates key signaling pathways that govern cell survival and proliferation.

Anticancer Activity

A study evaluating the anticancer properties of indole derivatives demonstrated that methyl 3-iodo-1-methyl-1H-indole-6-carboxylate exhibited significant cytotoxicity against cancer cell lines. The compound's mechanism involved the induction of apoptosis through caspase activation and inhibition of DNA replication enzymes .

Table 1: Anticancer Activity of Methyl 3-Iodo-Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 3-Iodo-Indole Derivative | MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| Methyl 3-Iodo-Indole Derivative | HCT116 | 12.5 | Inhibition of DNA replication |

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of methyl 3-iodo-1-methyl-1H-indole-6-carboxylate against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.030 |

Q & A

Advanced Research Question

- Diiodination Control : Use stoichiometric iodine (1.1 equiv) and shorter reaction times.

- N-Alkylation Mitigation : Employ bulky bases (e.g., DBU) to deprotonate the indole nitrogen selectively.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the mono-iodinated product .

What biological or material science applications are reported for structurally similar indole derivatives?

Advanced Research Question

Indole-6-carboxylates are precursors for:

- Pharmaceuticals : Anticancer agents (e.g., kinase inhibitors) via functionalization at C3.

- Materials : Fluorescent probes by introducing electron-withdrawing groups (e.g., nitro, cyano).

- Methodology : Screen bioactivity using in vitro assays (e.g., MTT for cytotoxicity) or photophysical studies (e.g., fluorescence quantum yield) .

How does the methyl ester group at C6 affect the compound’s stability under acidic or basic conditions?

Basic Research Question

The ester is prone to hydrolysis:

- Acidic Conditions : Reflux in HCl/MeOH (1:1) yields the carboxylic acid.

- Basic Conditions : Saponify with NaOH/EtOH at room temperature.

- Stability Testing : Monitor degradation via H NMR (disappearance of ester methyl peak at ~3.9 ppm) .

What crystallization strategies are effective for resolving structural ambiguities in iodinated indoles?

Advanced Research Question

- Solvent Selection : Use DMF/water or ethyl acetate/hexane for slow evaporation.

- Temperature : Crystallize at 4°C to enhance lattice formation.

- Data Collection : Refine using SHELXL with high-resolution (<1.0 Å) data to resolve heavy atom (iodine) positions .

Are there documented contradictions in spectral data (e.g., NMR shifts) for this compound, and how are they resolved?

Advanced Research Question

Discrepancies in C NMR shifts for C3 (~95–100 ppm for iodinated vs. ~125 ppm for brominated) may arise from solvent effects or paramagnetic impurities. Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.